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molecular formula C13H16O5 B8440655 Ethyl 2-(2-formyl-6-methoxyphenoxy)propionate

Ethyl 2-(2-formyl-6-methoxyphenoxy)propionate

Cat. No. B8440655
M. Wt: 252.26 g/mol
InChI Key: CADGHEANOLTJIT-UHFFFAOYSA-N
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Patent
US06323235B1

Procedure details

o-vanillin (24.20 g) was dissolved in DMF (300 ml) and potassium carbonate (15.4 g) and ethyl 2-bromopropionate (24.8 ml) were added to the solution, followed by stirring the solution at room temperature for 19.5 hours. The reaction solution was filtered and the filtrate was concentrated. The obtained residue was distilled to obtain the desired compound (36.98 g, yield: 93%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
24.8 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].C(=O)([O-])[O-].[K+].[K+].Br[CH:19]([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21]>CN(C=O)C>[CH:2]([C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[O:5][CH:19]([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24.8 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the solution at room temperature for 19.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was distilled

Outcomes

Product
Details
Reaction Time
19.5 h
Name
Type
product
Smiles
C(=O)C1=C(OC(C(=O)OCC)C)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36.98 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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